molecular formula C15H13NO B8625059 6-phenyl-6,7-dihydro-5H-quinolin-8-one

6-phenyl-6,7-dihydro-5H-quinolin-8-one

Cat. No.: B8625059
M. Wt: 223.27 g/mol
InChI Key: IJRZSLJQUOLLSZ-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C15H13NO It belongs to the quinoline family and is characterized by a phenyl group attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-6,7-dihydro-5H-quinolin-8-one typically involves the cyclization of appropriate precursors. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-6,7-dihydro-5H-quinolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups such as halogens, nitro groups, and alkyl chains.

Scientific Research Applications

6-Phenyl-6,7-dihydro-5H-quinolin-8-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-phenyl-6,7-dihydro-5H-quinolin-8-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-quinolin-8-one: Lacks the phenyl group and has different chemical properties and applications.

    6-Phenyl-5,6,7,8-tetrahydroquinoline: Similar structure but fully saturated quinoline ring.

    6-Phenylquinoline: Lacks the dihydro component, leading to different reactivity and applications.

Uniqueness

6-Phenyl-6,7-dihydro-5H-quinolin-8-one is unique due to the presence of both the phenyl group and the partially saturated quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

6-phenyl-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C15H13NO/c17-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-16-15(12)14/h1-8,13H,9-10H2

InChI Key

IJRZSLJQUOLLSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1C=CC=N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of AlBr3 (4.80 g, 18 mmol) in benzene (4.8 mL, 55 mmol) was added 8-hydroxyquinoline (0.50 g, 3.4 mmol). The resulting mixture was saturated with HBr (g) and then stirred at 40° C. for 48 h. The reaction mixture was cooled to ambient temperature and poured onto ice (50 g). The resulting mixture was adjusted to pH=1-2 by addition of concentrated HCl and then was extracted with EtOAc (3×20 mL), discarding the organic extracts. The aqueous layer was adjusted to pH 12 by addition of NaOH (s), keeping the temperature below 10° C., and was then extracted with EtOAc (3×20 mL). These combined organic extracts were washed with brine (30 mL), dried over sodium sulfate, filtered, and concentrated in vacuo to give the title compound in sufficient purity for use in the next step. MS: m/z=223.8 (M+1).
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